molecular formula C23H34N2O5S B4099187 Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Cat. No.: B4099187
M. Wt: 450.6 g/mol
InChI Key: AIEPWMRQUMYBGN-UHFFFAOYSA-N
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Description

Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the sulfonyl and carbonyl groups through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and the piperidine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 1-[1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O5S/c1-5-30-23(27)20-6-10-24(11-7-20)22(26)19-8-12-25(13-9-19)31(28,29)21-17(3)14-16(2)15-18(21)4/h14-15,19-20H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEPWMRQUMYBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
Reactant of Route 6
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Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

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